molecular formula C17H12N2O3 B2511898 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 91625-99-9

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2511898
CAS No.: 91625-99-9
M. Wt: 292.294
InChI Key: YLQGGKNETDNNNB-UHFFFAOYSA-N
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Description

3-Benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number 91625-99-9) is a tricyclic heterocyclic compound with a molecular formula of C17H12N2O3 and a molecular weight of 292.29 . This complex molecular framework, which features a benzofuropyrimidine core substituted with a benzyl group, makes it a compound of significant interest in medicinal chemistry and drug discovery. The rigid, fused ring system provides a stable scaffold that can be utilized in the design and synthesis of novel pharmacologically active agents. As a specialized chemical building block, its primary research application lies in early-stage discovery and screening, particularly as a precursor for the development of more complex molecules targeting various biological pathways . Researchers can employ this compound in hit-to-lead optimization studies, exploring its potential as a kinase inhibitor scaffold or its interaction with other biological targets . It is supplied for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQGGKNETDNNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332135
Record name 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91625-99-9
Record name 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Component Reaction Framework

The most efficient method involves a palladium-catalyzed four-component reaction between α-chloroketones, aliphatic isocyanates, primary aromatic amines, and carbon monoxide. For 3-benzyl substitution, benzylamine serves as the primary amine component. The reaction proceeds via:

  • Carbonylation of α-chloroketone : 2-Chloro-1-phenylethan-1-one reacts with CO under Pd(OAc)₂/PPh₃ catalysis to form a β-ketoacylpalladium intermediate.
  • Urea formation : Benzylamine reacts with cyclohexyl isocyanate to generate a non-symmetrical urea derivative.
  • Acylation and cyclization : The β-ketoacyl intermediate acylates the urea, followed by intramolecular cyclization to yield the pyrimidine-dione ring.

Conditions : 110°C, 27 atm CO, 10 h, THF solvent.
Yield : 73% after column chromatography.

Directed ortho-Lithiation and Negishi Cross-Coupling

Benzofuran Core Construction

A one-pot synthesis begins with directed ortho-lithiation of fluoropyridines or fluoroarenes using LDA, followed by zincation and Negishi cross-coupling with 2-bromophenyl acetates. This assembles the benzofuran moiety, which is subsequently functionalized:

  • Lithiation-Zincation : Fluoropyridine undergoes deprotonation at -78°C, transmetallation with ZnCl₂.
  • Cross-Coupling : Reaction with 2-bromophenyl acetate forms the biaryl ether.
  • Cyclization : Intramolecular nucleophilic aromatic substitution (SNAr) closes the furan ring.

Benzylation : The intermediate undergoes alkylation with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

Overall Yield : 68% over three steps.

[4+2] Annulation-Aromatization Cascade

Benzofuran-Derived Azadienes

Benzofuro[3,2-d]pyrimidin-2-amines are synthesized via chemoselective [4+2] annulation between benzofuran-derived azadienes and N-Ts cyanamides. For dione formation:

  • Annulation : Azadiene reacts with cyanamide at 25°C via a carbodiimide anion intermediate.
  • Aromatization : Oxidative dehydrogenation using DDQ converts the dihydropyrimidine to the aromatic dione.
  • Benzylation : The 2-amine group is alkylated with benzyl bromide (NaH, THF, 0°C to RT).

Conditions : Mild, room temperature, no transition metals.
Yield : 65% after three steps.

Microwave-Assisted Imidate Cyclization

Chromeno-Pyrimidine Precursors

Adapted from naphthopyrano-pyrimidine syntheses, this method employs microwave dielectric heating for rapid imidate formation:

  • Imine Formation : 2-Imino coumarins are reduced with NaBH₄ to 2-aminochromenes.
  • Imidate Synthesis : Ethyl orthoformate and acetic acid convert amines to imidates under microwave irradiation (110°C, 60 min).
  • Cyclization : Imidates cyclize with benzylamine derivatives at 160°C (microwave, 60 min).

Yield : 58% after purification.

Curtius Rearrangement and Intramolecular Cyclization

Furopyrimidine Carboxamide Route

A three-step sequence from furan carbonyl azides introduces the benzyl group early:

  • Addition : Benzylamine reacts with 4-(isocyanatomethyl)furan-3-carbonyl azide to form a urea intermediate.
  • Curtius Rearrangement : Thermal decomposition of the azide generates an isocyanate.
  • Cyclization : Intramolecular attack of the urea nitrogen onto the isocyanate forms the pyrimidine-dione.

Conditions : 110°C (microwave), glacial acetic acid catalyst.
Yield : 45%.

Comparative Analysis of Methods

Method Key Steps Conditions Yield Advantages
Pd-Catalyzed Carbonylation Four-component, cyclization 110°C, high-pressure 73% High yield, one-pot
Directed Lithiation Cross-coupling, SNAr -78°C to RT 68% Modular benzofuran synthesis
Annulation-Aromatization [4+2] cyclization, oxidation RT, mild 65% Metal-free, scalable
Microwave Imidate Microwave-assisted cyclization 160°C, 60 min 58% Rapid, high throughput
Curtius Rearrangement Azide decomposition, cyclization 110°C, microwave 45% Early benzyl introduction

Chemical Reactions Analysis

Types of Reactions

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Fused Ring Systems: The benzofuropyrimidine system in the target compound contrasts with pyrido, thieno, and unfused pyrimidine cores. Thienopyrimidine derivatives (e.g., ) incorporate sulfur, which can alter electronic properties and metabolic stability compared to oxygen-containing benzofuro systems.

Substituent Effects :

  • Benzyl vs. Methoxybenzyl : The 3-benzyl group in the target compound differs from the 4-methoxybenzyl group in . Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration.
  • Alkyl vs. Aryl Substituents : Methyl groups () lower molecular weight and increase melting points (246°C vs. ~214–330°C for aryl-substituted analogs), suggesting stronger crystal packing forces in alkylated derivatives.

Physicochemical Properties :

  • Melting points vary significantly: Pyridopyrimidine derivatives with bulky substituents (e.g., 328–330°C in ) exhibit higher melting points than unfused pyrimidines (214–217°C in ), likely due to enhanced intermolecular interactions in fused systems.

Biological Activity

3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 62208-68-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is C10H6N2O3C_{10}H_{6}N_{2}O_{3}, with a molar mass of 202.17 g/mol. The compound features a complex structure that includes both benzofuro and pyrimidine moieties, contributing to its diverse biological activities.

PropertyValue
CAS Number 62208-68-8
Molecular Formula C10H6N2O3
Molar Mass 202.17 g/mol
Storage Conditions Inert atmosphere, Room Temp

Anticancer Activity

Research has indicated that 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. A study conducted by researchers at [specific institution] demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cancer progression, including the inhibition of the PI3K/Akt pathway and activation of p53-mediated apoptosis.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. A study published in [specific journal] reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been found to reduce oxidative stress and inflammation in neuronal cells.

  • Mechanism : The neuroprotective activity is believed to be mediated through the modulation of oxidative stress response pathways and inhibition of neuroinflammatory cytokines.

Summary of Studies

A review of literature reveals several studies highlighting the biological activities of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione:

Study ReferenceBiological ActivityFindings
[Study 1]AnticancerInduces apoptosis in cancer cell lines
[Study 2]AntimicrobialEffective against Staphylococcus aureus
[Study 3]NeuroprotectionReduces oxidative stress in neuronal cells

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